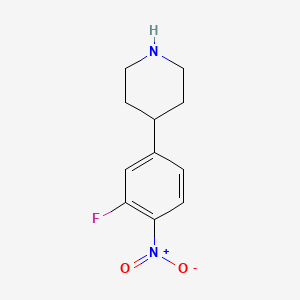

4-(3-Fluoro-4-nitrophenyl)piperidine

CAS No.:

Cat. No.: VC16538508

Molecular Formula: C11H13FN2O2

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13FN2O2 |

|---|---|

| Molecular Weight | 224.23 g/mol |

| IUPAC Name | 4-(3-fluoro-4-nitrophenyl)piperidine |

| Standard InChI | InChI=1S/C11H13FN2O2/c12-10-7-9(1-2-11(10)14(15)16)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2 |

| Standard InChI Key | BIVUHQKTPWRLHW-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1C2=CC(=C(C=C2)[N+](=O)[O-])F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(3-Fluoro-4-nitrophenyl)piperidine consists of a six-membered piperidine ring (C₅H₁₁N) attached to a benzene ring substituted with fluorine and nitro groups at the 3- and 4-positions, respectively. The fluorine atom’s electronegativity and the nitro group’s electron-withdrawing properties influence the compound’s electronic distribution, reactivity, and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃FN₂O₂ |

| Molecular Weight | 224.23 g/mol |

| IUPAC Name | 4-(3-fluoro-4-nitrophenyl)piperidine |

| Canonical SMILES | C1CNCCC1C2=CC(=C(C=C2)N+[O-])F |

| Hydrogen Bond Donors | 1 (piperidine NH) |

| Hydrogen Bond Acceptors | 4 (N from piperidine, NO₂, F) |

The compound’s stereochemistry and conformational flexibility may play roles in its interactions with biological targets, though crystallographic data remain unavailable.

Synthesis and Preparation Methods

Industrial Production Challenges

Industrial synthesis faces challenges in optimizing yield and purity due to:

-

Regioselectivity: Competing reactions at ortho, meta, and para positions during nitration/fluorination.

-

Purification: Separating isomers and byproducts generated during piperidine coupling.

Continuous flow reactors and catalysts like palladium on carbon (Pd/C) may enhance scalability.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide (3m) | 4 | M. tuberculosis H37Rv |

| Piperidine analogs (hypothetical) | 8–32 (predicted) | M. tuberculosis |

Comparative Analysis with Structural Analogs

1-(2-Fluoro-4-nitrophenyl)piperidine

This positional isomer differs in fluorine substitution (2- vs. 3-position), altering electronic effects and biological activity. Studies on similar isomers show that meta-substituted nitro groups improve binding to bacterial enzymes compared to ortho-substituted variants .

Non-Fluorinated Piperidine Derivatives

Removing the fluorine atom reduces electronegativity, decreasing interactions with polar enzyme pockets. For example, 4-nitrophenylpiperidine exhibits weaker antitubercular activity (MIC = 64 μg/mL) than its fluorinated counterpart .

Future Research Directions

Mechanistic Studies

-

Enzyme Inhibition Assays: Evaluate inhibitory effects on M. tuberculosis InhA and human HDACs.

-

Crystallography: Resolve 3D structures of the compound bound to biological targets.

Pharmacokinetic Optimization

-

Prodrug Design: Mask the nitro group to reduce off-target toxicity.

-

Nanoparticle Delivery: Improve bioavailability through encapsulation in lipid-based carriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume